molecular formula C20H15Cl2FN2O3 B2677927 6,8-dichloro-3-(4-(2-fluorophenyl)piperazine-1-carbonyl)-2H-chromen-2-one CAS No. 682346-01-6

6,8-dichloro-3-(4-(2-fluorophenyl)piperazine-1-carbonyl)-2H-chromen-2-one

Cat. No. B2677927
CAS RN: 682346-01-6
M. Wt: 421.25
InChI Key: YMWJGFNHEKBKAS-UHFFFAOYSA-N
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Description

6,8-dichloro-3-(4-(2-fluorophenyl)piperazine-1-carbonyl)-2H-chromen-2-one is a chemical compound that belongs to the class of chromen-2-ones. It has gained much attention in scientific research due to its potential applications in various fields, including medicinal chemistry, drug development, and biological studies.

Scientific Research Applications

Anti-proliferative Properties and DNA Binding

Research has shown that derivatives of benzochromene, which are chemically related to the specified compound, have significant anti-proliferative properties against cancer cell lines, such as the HT-29 colorectal cancer cell line. These compounds induce cell cycle arrest and apoptosis by modulating the expression of pro- and anti-apoptotic genes, demonstrating potential as chemotherapeutic agents (Ahagh et al., 2019).

Antibacterial Activity

Novel piperazine-linked methylene-bis-coumarins, structurally related to the compound , have been synthesized and tested for their antibacterial activity against human pathogenic strains. These studies revealed potent inhibitory activity against a range of bacterial strains, highlighting the potential of such compounds in antibacterial therapy (Nagaraj et al., 2019).

Estrogen Receptor Binding Affinity and Molecular Docking

Compounds incorporating pyrimidine-piperazine-chromene and -quinoline conjugates, similar in structural complexity to the compound of interest, have been evaluated for their anti-proliferative activities against human breast cancer cell lines. These studies involved molecular docking with active compounds against Bcl-2 protein, providing insights into structure-activity relationships and the potential for developing new therapeutic agents (Parveen et al., 2017).

Selective Dopamine D3 Receptor Ligands

Research on N-(3-fluoro-4-(4-(2,3-dichloro- or 2-methoxyphenyl)piperazine-1-yl)butyl)arylcarboxamides has identified compounds with significant selectivity for the dopamine D3 receptor over the D2 receptor. These findings are crucial for developing new treatments for psychiatric disorders, demonstrating the versatility of fluorophenyl piperazine derivatives in targeting specific neurotransmitter systems (Banala et al., 2011).

Solvent-Polarity Reconfigurable Fluorescent Logic Gates

Compounds designed with a 4-amino-N-aryl-1,8-naphthalimide fluorophore, a piperazine receptor, and an aryl group, including the compound of interest, have been developed as fluorescent logic gates. These compounds exhibit solvent-polarity reconfigurable logic, indicating potential applications in molecular electronics and sensor technology (Gauci & Magri, 2022).

properties

IUPAC Name

6,8-dichloro-3-[4-(2-fluorophenyl)piperazine-1-carbonyl]chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15Cl2FN2O3/c21-13-9-12-10-14(20(27)28-18(12)15(22)11-13)19(26)25-7-5-24(6-8-25)17-4-2-1-3-16(17)23/h1-4,9-11H,5-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMWJGFNHEKBKAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=CC4=CC(=CC(=C4OC3=O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15Cl2FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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